Furoin

Beschreibung

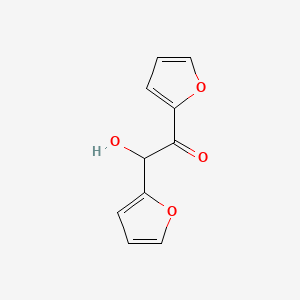

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(furan-2-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJRFWVFNKQQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(=O)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862181 | |

| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Brown powder; [MSDSonline] | |

| Record name | Furoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL | |

| Record name | FUROIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000249 [mmHg] | |

| Record name | Furoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

552-86-3 | |

| Record name | Furoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUROIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FUROIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-furoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP41RNB020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUROIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138-39 °C | |

| Record name | FUROIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furoin from Furfural

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis and Mechanism

Furoin, or 1,2-di(furan-2-yl)-2-hydroxyethanone, is a valuable chemical intermediate synthesized from furfural, a biomass-derived platform molecule.[1][2] The primary synthesis route is the benzoin condensation, a carbon-carbon bond-forming reaction that couples two furfural molecules.[1][2] This reaction is catalyzed by nucleophilic agents such as cyanide ions or N-heterocyclic carbenes (NHCs), including thiamine (Vitamin B1).[2][3][4] The mechanism, particularly the thiamine-catalyzed route, was famously elucidated by Ronald Breslow, providing the first evidence for the existence of persistent carbenes.[2][3]

The core of the mechanism involves a concept known as "umpolung" or polarity inversion.[5] The normally electrophilic carbonyl carbon of a furfural molecule is converted into a nucleophile, which then attacks a second furfural molecule.[5]

Catalytic Mechanisms

1. N-Heterocyclic Carbene (NHC) Catalysis (e.g., Thiamine-derived)

The most widely studied and greener catalytic approach utilizes N-heterocyclic carbenes, often generated in situ from thiazolium salts like thiamine hydrochloride.[3][5] The catalytic cycle, based on the Breslow mechanism, proceeds as follows:

-

Catalyst Activation: A base deprotonates the acidic proton of the thiazolium salt (e.g., thiamine) to form the active N-heterocyclic carbene (a thiazolin-2-ylidene).[5][6]

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of the first furfural molecule, forming a zwitterionic adduct.[5]

-

Proton Transfer & Breslow Intermediate Formation: A proton transfer event leads to the formation of the key "Breslow intermediate," an enamine-like species. This intermediate is the acyl anion equivalent, possessing nucleophilic character at the carbon atom that was originally the carbonyl carbon.[5]

-

Second Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of a second furfural molecule.[5][6]

-

Product Formation and Catalyst Regeneration: Subsequent proton transfer and elimination of the this compound product regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle.[5][6]

2. Cyanide Catalysis

The cyanide-catalyzed mechanism follows a similar principle of umpolung:

-

Nucleophilic Addition: The cyanide ion attacks the carbonyl carbon of a furfural molecule to form a cyanohydrin intermediate.[4][7][8]

-

Deprotonation and Polarity Inversion: The adjacent cyano group increases the acidity of the former aldehydic proton, allowing for its removal by a base. This creates a carbanion that is stabilized by the cyano group, effectively inverting the polarity of the carbonyl carbon.[4][7]

-

Attack on Second Aldehyde: This carbanion then acts as a nucleophile, attacking a second molecule of furfural.[7]

-

Product Release: Subsequent proton transfer and elimination of the cyanide ion yield this compound.[4][7]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of this compound from furfural under different catalytic conditions.

| Catalyst System | Pre-catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AcO[TM]Cl | 1 | Et3N | 80 | 3 | 99 | [5] |

| AcO[TM]Cl | 0.1 | Et3N | 80 | 3 | >99 | [5] |

| AcO[TM]Cl | 0.1 | Et3N | 60 | 1 | >99 | [5] |

| HO[TM]Br | Not specified | Et3N | Not specified | Not specified | 90 | [5] |

| TPT(MeOH) | Not specified | Not specified | Not specified | Not specified | 78 | [5] |

| Thiamine mononitrate | ~10 | NaOH | 50 | 1.5 | Not specified | [9] |

| [12,12BI]+/MMT | 10 | NaH | Room Temp. | 6 | 95.2 (isolated) | [10] |

Experimental Protocols

Protocol 1: Thiamine-Catalyzed this compound Synthesis

This protocol is adapted from procedures described for benzoin condensation using thiamine as a catalyst.[9]

Materials:

-

Thiamine hydrochloride or thiamine mononitrate

-

Furfural (freshly distilled)

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Ethanol (95%) or other suitable solvent

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiamine mononitrate (e.g., 7.0 g) in water (20 mL).

-

To the resulting suspension, add a sodium hydroxide solution (e.g., 4 mL of 40% NaOH) and ethanol (75 mL). Stir the mixture.

-

Allow the mixture to stir until the initial bright yellow color fades to a clear or pale yellow solution. This indicates the formation of the active carbene catalyst.

-

Add freshly distilled furfural (e.g., 40 mL) to the reaction mixture all at once.

-

Heat the reaction mixture in a water bath to approximately 50°C and maintain this temperature for 1.5 to 2 hours.

-

After about an hour, a pale crystalline precipitate of this compound should begin to form.

-

After the reaction period, cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline this compound by vacuum filtration and wash the crystals with cold ethanol or water.

-

Dry the product. The melting point of pure this compound is 136-137°C.[3]

Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed this compound Synthesis under Neat Conditions

This protocol is based on the highly efficient synthesis using a thiazolium salt precatalyst.[5]

Materials:

-

Furfural (FF)

-

Thiazolium salt precatalyst (e.g., AcO[TM]Cl)

-

Triethylamine (Et3N)

-

Inert atmosphere glovebox

Procedure:

-

Inside a glovebox, load a 20 mL vial with furfural (e.g., 0.77 g, 8.0 mmol), the thiazolium salt precatalyst (e.g., 25 mg, 0.08 mmol, 1 mol%), and triethylamine (e.g., 22.3 μL, 0.16 mmol).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 60-80°C).

-

Allow the reaction to proceed for the specified time (e.g., 1-3 hours).

-

The reaction progress and yield can be determined by techniques such as 1H NMR spectroscopy of the crude reaction mixture.

Visualizations

Thiamine-Catalyzed this compound Synthesis Mechanism

Caption: Mechanism of thiamine-catalyzed this compound synthesis via the Breslow intermediate.

Experimental Workflow for NHC-Catalyzed Synthesis

Caption: General experimental workflow for NHC-catalyzed this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - preparation and application - Georganics [georganics.sk]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 8. Benzoin Condensation [organic-chemistry.org]

- 9. Sciencemadness Discussion Board - Benzoin and related Acyloin via thiamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. rsc.org [rsc.org]

Thiamine-Catalyzed Benzoin Condensation of Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiamine-catalyzed benzoin condensation of furfural, a key reaction in organic synthesis for the formation of α-hydroxy ketones, specifically furoin. This guide details the reaction mechanism, provides a comparative summary of experimental protocols, and offers detailed methodologies for the synthesis and purification of this compound.

Introduction

The benzoin condensation is a carbon-carbon bond-forming reaction that traditionally utilized toxic cyanide as a catalyst. The use of thiamine (Vitamin B1) as a biocatalyst offers a greener and safer alternative for this transformation. The reaction involves the dimerization of two molecules of an aldehyde to form an α-hydroxy ketone. In the case of furfural, an aldehyde derived from biomass, this reaction yields this compound, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

The catalytic activity of thiamine hydrochloride is realized in the presence of a base, which deprotonates the thiazolium ring of thiamine to form a nucleophilic carbene, often referred to as the thiamine ylide. This ylide is the active catalytic species that initiates the condensation cascade. The mechanism was first proposed by Ronald Breslow in 1957 and involves the formation of a key intermediate known as the "Breslow intermediate."[1][2]

Reaction Mechanism

The thiamine-catalyzed benzoin condensation of furfural proceeds through a multi-step mechanism initiated by the formation of the active thiamine ylide catalyst.

Step 1: Catalyst Activation. A base, typically sodium hydroxide, deprotonates thiamine hydrochloride at the C2 position of the thiazolium ring to form the highly nucleophilic thiamine ylide.[3][4]

Step 2: Nucleophilic Attack. The thiamine ylide attacks the carbonyl carbon of a furfural molecule.

Step 3: Formation of the Breslow Intermediate. A proton transfer leads to the formation of the Breslow intermediate, a resonance-stabilized enamine.[2][5] This is the crucial "umpolung" step, where the original electrophilic carbonyl carbon is converted into a nucleophile.

Step 4: Dimerization. The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second furfural molecule.

Step 5: Product Formation and Catalyst Regeneration. The resulting intermediate collapses, eliminating the thiamine ylide and forming this compound. The regenerated thiamine ylide can then participate in another catalytic cycle.

Caption: The catalytic cycle of the thiamine-catalyzed benzoin condensation of furfural.

Quantitative Data Presentation

The following table summarizes various experimental conditions for the thiamine-catalyzed benzoin condensation of furfural to this compound, compiled from multiple sources. This allows for a direct comparison of how different parameters can affect the reaction outcome.

| Reference | Thiamine HCl (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [6] | ~5 | 40% NaOH | Water/Ethanol | 50 | 1.5 | 72.3 (crude) |

| ~5.3 | 3M NaOH | Water/Ethanol | 65 | 1 | <51 (crude) | |

| [3] | ~7.7 | 3M NaOH | Water/Ethanol | Reflux | 1-1.5 | Not specified |

| Microwave[7] | 10 | Triethylamine | Propylene glycol/Water | MW (560W) | 20 s | Appreciable |

| [8] | 0.1 | Et3N | - | 60 | 1 | >99 |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound, based on common procedures found in the literature.

Materials and Reagents

-

Thiamine hydrochloride

-

Furfural (freshly distilled for best results)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (95% or absolute)

-

Deionized water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/water bath

-

Büchner funnel and filter paper

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a composite of several cited methods and should be adapted and optimized for specific laboratory conditions.

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of thiamine hydrochloride in a minimal amount of deionized water. Add ethanol to this solution.[3][6]

-

Base Addition: Cool the thiamine solution in an ice bath. Slowly add a solution of sodium hydroxide dropwise while stirring, ensuring the temperature does not rise significantly.[3] The solution will typically turn yellow, indicating the formation of the thiamine ylide.

-

Addition of Furfural: To the cooled catalyst solution, add freshly distilled furfural.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-65°C or reflux) and maintain for the specified time (e.g., 1-1.5 hours).[3][6] Monitor the reaction progress by observing the formation of a precipitate.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize crystallization. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.[3]

-

Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a cold water/ethanol mixture to remove impurities.[3]

-

Purification: Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR). The melting point of pure this compound is 136-137°C.[1]

Conclusion

The thiamine-catalyzed benzoin condensation of furfural is an efficient and environmentally benign method for the synthesis of this compound. Understanding the reaction mechanism and the influence of various experimental parameters is crucial for optimizing the reaction for high yield and purity. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully implement this important transformation in their work. Further optimization of reaction conditions, including the use of alternative bases and solvent systems, may lead to even more efficient and scalable processes.

References

- 1. This compound - preparation and application - Georganics [georganics.sk]

- 2. Confirmation of Breslow’s hypothesis: A carbene stable in liquid water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.latech.edu [chem.latech.edu]

- 4. chegg.com [chegg.com]

- 5. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02186C [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - Benzoin and related Acyloin via thiamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Furoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoin (C₁₀H₈O₄), also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound that serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry and materials science.[1] Its structure, featuring two furan rings, imparts unique reactivity, making it a key building block for the synthesis of various heterocyclic compounds and more complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for ease of reference.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄ | [1][3][4] |

| Molecular Weight | 192.17 g/mol | [1][3] |

| Appearance | Off-white to brown powder, light yellow to light brown amorphous powder, or bright brown needle-like crystals. | [1][4][5][6] |

| Melting Point | 134-141 °C | [1][3][4][7] |

| Boiling Point | 248.14 °C (rough estimate) to 306.8 °C at 760 mmHg | [4][7][8] |

| Flash Point | 139.4 °C | [4][7][8] |

| Density | 1.0825 g/cm³ (rough estimate) to 1.32 g/cm³ | [4][7] |

| Vapor Pressure | 0.0000249 mmHg to 0.000328 mmHg at 25°C | [3][4] |

| pKa | 11.62 ± 0.20 (Predicted) | [4][6] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble in hot water, insoluble in cold water. | [3][4][8] |

| Alcohols | Soluble in hot alcohol and methanol. | [3][4][8] |

| Ether | Soluble. | [3][4][8] |

| Acetone | Soluble (0.25g/10 mL, clear, colorless to deep brown-yellow). | [4][6] |

| DMSO | Soluble. | [9] |

This compound's solubility is influenced by the polarity of the furan rings. It is generally more soluble in polar organic solvents.[10] As with many organic compounds, its solubility tends to increase with temperature.[10]

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Spectroscopic Data Summary

| Technique | Key Data Points | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 4.19 (br s, 1H, CHOH), 5.80 (s, 1H, CHOH), 6.35, 6.40, 6.54, 7.25, 7.37, 7.61 (m, 6H, furan ring H). | [11] |

| ¹³C NMR | Data available. | [3] |

| IR | IR: 15811 (Sadtler Research Laboratories IR Grating Collection). Key stretches include C=O and O-H. | [3][12] |

| UV-Vis | UV: 5543 (Sadtler Research Laboratories Spectral Collection). | [3][12] |

| Mass Spec (GC-MS) | m/z Top Peak: 97, m/z 2nd Highest: 95, m/z 3rd Highest: 39. | [3] |

Experimental Protocols

Synthesis of this compound via Benzoin Condensation

This compound is typically synthesized from furfural through a benzoin condensation reaction.[13][14] This reaction can be catalyzed by cyanide ions or, in a biomimetic approach, by thiamine (Vitamin B1).[13][14][15]

Materials:

-

Furfural

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (~2.0 M)[16] or Potassium Cyanide (KCN)[5][6]

-

Deionized water

Procedure (Thiamine-catalyzed): [15][16]

-

Dissolve thiamine hydrochloride in a mixture of 95% ethanol and water in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add the NaOH solution dropwise to the stirring thiamine solution until a pale yellow color persists.

-

Add furfural to the reaction mixture.

-

Seal the flask and allow the reaction to stir at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[15] The reaction progress can be monitored by the precipitation of the this compound product.

-

Isolate the crude product by vacuum filtration.

-

Wash the collected solid with water and then with cold ethanol to remove unreacted starting materials and byproducts.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[5][6]

-

Dry the purified this compound crystals under vacuum.

Safety Precautions: Furfural is a hazardous chemical and should be handled in a well-ventilated fume hood. Potassium cyanide is highly toxic and should be handled with extreme care by trained personnel.

Characterization Methods

Melting Point Determination: The melting point of the purified this compound is determined using a standard melting point apparatus. The observed melting point range is compared with the literature values to assess purity.[15]

Infrared (IR) Spectroscopy: An IR spectrum of the this compound product is obtained using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.[11] The presence of characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups confirms the product's identity.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[11][19] The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the molecular structure of this compound.[20][21]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Applications in Research and Development

This compound's versatile chemical nature makes it a valuable compound in several areas of research:

-

Organic Synthesis: It serves as a precursor for the synthesis of other furan derivatives and more complex heterocyclic compounds, such as pyrazines and tetrasubstituted pyrroles.[1][2][14]

-

Medicinal Chemistry: this compound and its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.[12]

-

Materials Science: It can be used as a building block for the creation of furan-based polymers, which are of interest for their potential biodegradability and thermal stability.[1]

-

Analytical Chemistry: this compound has been employed as a fluorogenic reagent for the sensitive determination of guanidines in liquid chromatography.[5][6]

-

Photochemistry: Its structure makes it a candidate for studies involving photochemical reactions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | C10H8O4 | CID 11100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,2'-Furoin CAS#: 552-86-3 [m.chemicalbook.com]

- 6. 2,2'-Furoin CAS#: 552-86-3 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. medkoo.com [medkoo.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. rsc.org [rsc.org]

- 12. Page loading... [guidechem.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound - preparation and application - Georganics [georganics.sk]

- 15. Synthesis of this compound Catalyzed by VB1 [xuebao.jlict.edu.cn]

- 16. Solved In this experiment, you will synthesize this compound from | Chegg.com [chegg.com]

- 17. Solved Label the IR spectrum of this compound by identifying key | Chegg.com [chegg.com]

- 18. Solved Attach your IR spectrum of this compound. Identify the | Chegg.com [chegg.com]

- 19. 2,2'-Furoin(552-86-3) 1H NMR spectrum [chemicalbook.com]

- 20. Solved Help interpret this compound acetate H NMR spectrum!!! | Chegg.com [chegg.com]

- 21. Answered: Typical NMR for this compound, please label peaks shifts and jnt | bartleby [bartleby.com]

A Comprehensive Technical Guide to Furoin: CAS Number and Spectroscopic Analysis

This technical guide provides an in-depth overview of Furoin (1,2-di(furan-2-yl)-2-hydroxyethanone), a versatile organic compound utilized in various research and industrial applications, including as a fluorogenic reagent and a building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and spectral characteristics.

Chemical Identification

This compound is a crystalline solid that can be synthesized from furfural through a benzoin condensation reaction.[2][3] Key identifying information is summarized in the table below.

| Identifier | Value |

| CAS Number | 552-86-3[1][2][3][4] |

| Molecular Formula | C₁₀H₈O₄[1][2] |

| Molecular Weight | 192.17 g/mol [1] |

| IUPAC Name | 1,2-bis(furan-2-yl)-2-hydroxyethanone[4] |

| Appearance | Off-white to brown powder[1] |

| Melting Point | 134-137 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the key spectral data for this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the furan ring protons and the hydroxyl and methine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.61 | m | 1H | Furan ring H |

| 7.37 | m | 1H | Furan ring H |

| 7.25 | m | 1H | Furan ring H |

| 6.54 | m | 1H | Furan ring H |

| 6.40 | m | 1H | Furan ring H |

| 6.35 | m | 1H | Furan ring H |

| 5.80 | s | 1H | CHOH |

| 4.19 | br s | 1H | CHOH |

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O |

| 152.0 | Furan C-O |

| 148.0 | Furan C-O |

| 147.0 | Furan CH |

| 144.0 | Furan CH |

| 122.0 | Furan CH |

| 118.0 | Furan CH |

| 112.5 | Furan CH |

| 112.0 | Furan CH |

| 70.0 | C HOH |

Solvent: DMSO-d₆[6] (Note: Specific peak assignments can vary slightly based on literature and experimental conditions).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and carbonyl groups.

| Wavenumber (cm⁻¹) | Description |

| ~3400 | O-H stretch (hydroxyl group) |

| ~1670 | C=O stretch (ketone) |

| ~1570, 1470, 1390 | C=C stretch (furan ring) |

| ~1015 | C-O stretch |

(Data is representative and sourced from typical IR spectra of this compound)[7][8]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Assignment |

| 192 | 6.8% | [M]⁺ (Molecular Ion) |

| 97 | 100% | Base Peak |

| 95 | 24.9% | Fragment |

| 39 | 23.4% | Fragment |

Technique: Electron Ionization (EI)[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone or methanol).

-

Instrument Setup:

-

Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure separation and elution of this compound.

-

Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-300).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The this compound will be vaporized, separated by the GC column, and then enter the MS for ionization and analysis.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.

Workflow Visualization

The following diagram illustrates a typical workflow for the chemical characterization of a compound like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound | C10H8O4 | CID 11100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. 2,2'-Furoin(552-86-3) IR Spectrum [m.chemicalbook.com]

- 8. Ethanone, 1,2-di-2-furanyl-2-hydroxy- [webbook.nist.gov]

- 9. 2,2'-Furoin(552-86-3) 1H NMR spectrum [chemicalbook.com]

Introduction to Furoin and its Spectroscopic Analysis

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Furoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of this compound (1,2-bis(furan-2-yl)-2-hydroxyethanone), a key organic compound with applications in chemical synthesis and materials science. This document details the ¹H and ¹³C NMR spectral data of this compound, outlines experimental protocols for data acquisition, and presents visual representations of its structure and NMR correlations.

This compound is an organic compound synthesized from the benzoin condensation of furfural. Its molecular structure, consisting of two furan rings, a hydroxyl group, and a ketone, gives rise to a characteristic NMR spectrum that is crucial for its identification and characterization. Understanding the ¹H and ¹³C NMR spectra of this compound is essential for researchers working with this molecule, enabling them to verify its synthesis, assess its purity, and study its chemical transformations.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups, and the coupling constants (J) reveal the connectivity between neighboring protons.

¹H NMR Data in Deuterated Chloroform (CDCl₃)

The ¹H NMR spectrum of this compound recorded in CDCl₃ displays distinct signals for the hydroxyl proton, the methine proton, and the protons of the two furan rings.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CHOH | 4.19 | broad singlet (br s) |

| CH OH | 5.80 | singlet (s) |

| Furan ring protons | 6.35 - 7.61 | multiplet (m) |

| Data sourced from a 400 MHz ¹H NMR spectrum.[1] |

¹H NMR Data in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

In the more polar solvent DMSO-d₆, the chemical shifts of the this compound protons are slightly different, and the coupling patterns of the furan ring protons can be more clearly resolved.

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| A | 8.008 | J(A,D) = 1.7, J(A,C) = 0.7 |

| B | 7.611 | J(B,F) = 1.8, J(B,E) = 1.0 |

| C | 7.543 | J(C,D) = 3.7 |

| D | 6.703 | |

| E | 6.445 | J(E,F) = 3.3, J(E,J) = 0.5 |

| F | 6.428 | |

| G (OH) | 6.2 | |

| J (CHOH) | 5.825 | |

| Data sourced from a 400 MHz ¹H NMR spectrum.[2] |

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (DMSO-d₆) |

| C=O | ~185 |

| Furan C-O | ~145-155 |

| Furan CH | ~110-120 |

| C HOH | ~70 |

| Note: The chemical shifts are approximate and based on typical values for similar functional groups. A definitive experimental spectrum with full assignments is required for precise values. |

Experimental Protocols for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Visualization of this compound Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Diagram illustrating through-bond J-coupling between protons on a furan ring.

References

IR and UV-Vis spectra of Furoin

An In-depth Technical Guide to the Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra of Furoin

Introduction

This compound (C₁₀H₈O₄), with the IUPAC name 1,2-bis(furan-2-yl)-2-hydroxyethanone, is an organic compound synthesized from furfural through a benzoin condensation reaction.[1] This guide provides a detailed analysis of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral properties of this compound, offering valuable data and experimental protocols for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its hydroxyl (-OH), carbonyl (C=O), and furan ring structures.

Data Presentation: Characteristic IR Absorption Bands

The principal vibrational frequencies for this compound are summarized in the table below. These assignments are based on typical frequency ranges for the respective functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretch | ~3400 (broad) |

| C-H (furan) | Stretch | ~3100-3150 |

| C=O (ketone) | Stretch | ~1670 |

| C=C (furan) | Stretch | ~1560, 1470 |

| C-O-C (furan) | Stretch | ~1280, 1015 |

| C-O (alcohol) | Stretch | ~1075 |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific instrument used.

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the procedure for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate or mullite)

-

Pellet press kit (die and hydraulic press)

-

FT-IR spectrometer

-

Spatula and weighing paper

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to obtain a spectrum of the ambient air, which will be automatically subtracted from the sample spectrum.[4]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Transfer both substances to an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[5] The fine particle size is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the die of the pellet press.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

-

Acquire the IR spectrum. The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

-

Label the significant peaks corresponding to the functional groups in this compound.

-

UV-Vis Spectroscopy of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions between energy levels, particularly in conjugated systems.[2] The furan rings and the carbonyl group in this compound constitute a chromophore that absorbs in the UV region.

Data Presentation: UV-Vis Absorption Data

The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) corresponding to electronic transitions within the molecule.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~275 | Not specified | π → π |

| Methanol | ~275 | Not specified | π → π |

Note: The λmax can be influenced by the solvent used. The provided data is based on typical values for similar aromatic ketones.

Experimental Protocol: Acquiring the UV-Vis Spectrum of this compound

This protocol describes the steps for obtaining a UV-Vis absorption spectrum of this compound in a solution.

Materials and Equipment:

-

This compound sample

-

Spectroscopy grade solvent (e.g., methanol or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 15-20 minutes to ensure stable readings.[6]

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a known volume of a suitable solvent (e.g., methanol) in a volumetric flask.

-

From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Baseline Correction:

-

Data Acquisition:

-

Rinse a second cuvette with a small amount of the this compound solution before filling it approximately three-quarters full.[9]

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to record the absorbance as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical reaction pathways.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the IR and UV-Vis analysis of a this compound sample.

Catalytic Cycle of this compound Synthesis

This compound is synthesized from furfural via a benzoin-type condensation catalyzed by thiamine (Vitamin B1). The reaction proceeds through a stable carbene intermediate.[1][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. ossila.com [ossila.com]

- 10. This compound - preparation and application - Georganics [georganics.sk]

Furoin Solubility in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of furoin in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the known quantitative values alongside qualitative solubility information. Furthermore, it details established experimental protocols for solubility determination to empower researchers in generating precise data for their specific applications.

This compound Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a moderately polar molecule, it exhibits higher solubility in polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature |

| Ketone | Acetone | C₃H₆O | 0.25 g/10 mL (25 g/L)[1][2][3] | Not Specified |

| Alcohols | Methanol | CH₄O | Soluble[1][4] | Not Specified |

| Ethanol | C₂H₆O | Moderately Soluble[5] | Not Specified | |

| Hot Ethanol | C₂H₆O | Soluble[1][4] | Elevated | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[1][4] | Not Specified |

| Amides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[6] | Not Specified |

| Aqueous | Hot Water | H₂O | Slightly Soluble[1][4] | Elevated |

| Cold Water | H₂O | Insoluble[1] | Ambient |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications in research and development. Several well-established methods can be employed to obtain reliable quantitative solubility data. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9][10][11][12]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8] The temperature should be precisely controlled and monitored throughout the experiment.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This is typically done by filtration through a membrane filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound residue is measured.[13][14][15][16]

-

Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength and comparing it to a standard calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of this compound in the saturated solution. A calibration curve with known concentrations of this compound is required.

-

Temperature Variation Method

This method is particularly useful for determining the solubility of a compound at different temperatures and constructing a solubility curve.[17][18][19][20]

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass or volume of the solvent are placed in a sealed container equipped with a stirrer and a temperature probe.

-

Heating and Dissolution: The mixture is slowly heated while being continuously stirred. The temperature at which all the solid this compound completely dissolves is recorded. This temperature represents the saturation temperature for that specific concentration.

-

Data Point Generation: By repeating this procedure with different ratios of this compound to solvent, a series of data points (concentration vs. saturation temperature) can be generated.

-

Solubility Curve Construction: The collected data points are plotted to create a solubility curve, which graphically represents the solubility of this compound in the chosen solvent as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the isothermal shake-flask method followed by gravimetric analysis.

Caption: General workflow for determining this compound solubility.

References

- 1. chembk.com [chembk.com]

- 2. 2,2'-Furoin CAS#: 552-86-3 [m.chemicalbook.com]

- 3. 2,2'-Furoin CAS#: 552-86-3 [amp.chemicalbook.com]

- 4. This compound | C10H8O4 | CID 11100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 552-86-3: this compound | CymitQuimica [cymitquimica.com]

- 6. medkoo.com [medkoo.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmacyjournal.info [pharmacyjournal.info]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Predicting How Solubility Varies with Temperature | Chemistry | Study.com [study.com]

- 18. typhoonhomewares.com [typhoonhomewares.com]

- 19. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 20. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

Furoin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information compiled herein is based on publicly available Safety Data Sheets (SDS) and scientific literature. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the most current SDS for the specific product being used.

Introduction

Furoin (C₁₀H₈O₄), also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound utilized as a key intermediate in organic synthesis and in the development of pharmaceuticals.[1][2] Its utility in biochemical assays to study enzyme activity also makes it a valuable tool for researchers.[1][2] Given its application in laboratory settings, a comprehensive understanding of its safety profile and handling precautions is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with the appropriate care and precautions due to the potential for irritation and the fact that its toxicological properties have not been fully investigated.[3][4]

Hazard Identification and Classification

This compound is generally described as a slightly brown solid with no reported odor.[3][5] Although not formally classified as hazardous, it may cause irritation upon contact with the eyes, skin, and respiratory or digestive tracts.[5][6] The toxicological properties of this compound have not been fully investigated.[5][6]

GHS Classification:

According to available Safety Data Sheets, this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Therefore, no GHS hazard pictograms, signal words, or hazard statements are required.[4]

NFPA 704 Rating:

An estimated NFPA 704 rating for this compound is as follows:[5]

| Category | Rating | Description |

| Health | 1 | May cause significant irritation. |

| Flammability | 0 | Will not burn under normal fire conditions. |

| Instability | 0 | Normally stable, even under fire conditions. |

| Special | No special hazards. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈O₄ | [6][7] |

| Molecular Weight | 192.17 g/mol | [6][7] |

| Appearance | Slightly brown solid | [5][6] |

| Odor | Odorless | [3] |

| Melting Point | 134 - 139 °C | [3][6] |

| Boiling Point | Not available | [3] |

| Flash Point | Not applicable | [5] |

| Autoignition Temperature | Not applicable | [5] |

| Solubility | Insoluble in water. Soluble in acetone, hot ethanol, and ether. | [8][9] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5][6] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) are available.[3] Therefore, it should be handled with the caution appropriate for a chemical with an unknown toxicological profile.

Potential Health Effects: [5][6]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May cause irritation of the digestive tract.

-

Inhalation: May cause respiratory tract irritation.

-

Chronic Exposure: No information found.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use with adequate ventilation to keep airborne concentrations low.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Keep container tightly closed when not in use.

-

Remove and wash contaminated clothing before reuse.

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.[5]

-

Some sources recommend storage at 0 - 8 °C for optimal stability.[1]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are crucial for preventing exposure.

Engineering Controls: [5]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.

-

Use adequate ventilation to maintain low airborne concentrations.

Personal Protective Equipment (PPE): [5][6]

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. The specific glove material should be selected based on the potential for exposure and the glove manufacturer's compatibility data. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. A type N95 (US) respirator is recommended by some suppliers.[8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference(s) |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5][6] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [5][6] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [5][6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5][6] |

Notes to Physician: Treat symptomatically and supportively.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures: [5][6]

-

Extinguishing Media: Use an agent most appropriate to extinguish the fire. Suitable agents include water spray, dry chemical, carbon dioxide, or appropriate foam.

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[5]

Accidental Release Measures: [5][6]

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 6.

-

Spill/Leak Procedures: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.

Stability and Reactivity

Chemical Stability: Stable under normal temperatures and pressures.[5]

Conditions to Avoid: [5]

-

Incompatible materials

-

Dust generation

-

Excess heat

-

Strong oxidants

Incompatibilities with Other Materials: Oxidizing agents.[5]

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[5]

Hazardous Polymerization: Has not been reported.[5]

Visualizations

Logical Relationship of this compound Hazards

Caption: Logical relationship of potential this compound exposure routes and health effects.

Experimental Workflow for Handling a this compound Spill

Caption: General workflow for safely handling a this compound powder spill in a laboratory setting.

Conclusion

This compound is a valuable chemical intermediate in various research and development fields. While it is not currently classified as a hazardous substance, it possesses the potential to cause irritation, and its toxicological profile is not yet fully characterized. Therefore, adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is imperative. This guide provides a comprehensive overview of the available safety data and handling precautions to aid researchers, scientists, and drug development professionals in the safe and effective use of this compound. It is essential to consult the most recent Safety Data Sheet from the supplier before use and to integrate this information with established institutional safety procedures.

References

- 1. ijrpr.com [ijrpr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological effects of furan on the reproductive system of male rats: An "in vitro" and "in vivo"-based endocrinological and spermatogonial study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H8O4 | CID 11100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

Undergraduate experiment for Furoin synthesis

An In-depth Technical Guide to the Undergraduate Synthesis of Furoin

This guide provides a comprehensive overview of the undergraduate-level synthesis of this compound, a classic experiment in organic chemistry. It is intended for an audience of researchers, scientists, and professionals in drug development who may be interested in the pedagogical applications of this reaction or its underlying mechanistic principles. The document details the prevalent thiamine-catalyzed synthesis, offering a greener alternative to the traditional cyanide-catalyzed benzoin condensation.

Introduction

This compound, or 1,2-di(furan-2-yl)-2-hydroxyethanone, is a crystalline solid synthesized through the benzoin condensation of two molecules of furfural.[1][2] Furfural itself is a renewable feedstock derived from biomass, making this synthesis a relevant example of green chemistry. The reaction is a cornerstone of undergraduate organic chemistry curricula as it elegantly demonstrates C-C bond formation, catalysis, and reaction mechanisms.

The condensation can be catalyzed by either cyanide ions or, more commonly in a teaching lab setting, by thiamine (Vitamin B1).[1][2][3] The use of thiamine not only avoids the high toxicity of cyanide but also serves as an excellent model for biological enzymatic catalysis.[4][5] In 1957, Ronald Breslow first proposed the mechanism for the thiamine-catalyzed reaction, which involves a stable carbene intermediate, a landmark discovery in the field of persistent carbenes.[1][2]

Reaction Mechanisms

The synthesis of this compound is a classic benzoin-type condensation. The core of the mechanism involves the "umpolung" or polarity reversal of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.

Thiamine-Catalyzed Mechanism

In a basic solution, the thiamine hydrochloride pre-catalyst is deprotonated at the acidic C2 position of the thiazolium ring to form a thiazolium ylide. This ylide is the active catalyst. The mechanism, as first detailed by Breslow, proceeds as follows:

-

Ylide Formation: A base removes the acidic proton from the thiazolium ring of thiamine to form a nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of the first furfural molecule.

-

Breslow Intermediate Formation: A subsequent proton transfer results in the formation of the key "Breslow intermediate." This intermediate is stabilized by resonance, and the former carbonyl carbon is now nucleophilic.[1]

-

Second Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of a second furfural molecule.

-

Catalyst Regeneration: The resulting adduct rearranges to eliminate the thiamine ylide, which re-enters the catalytic cycle, yielding the final this compound product.[4][6]

Caption: Thiamine-catalyzed this compound condensation mechanism.

Comparison of Thiamine and Cyanide Catalysis

While both thiamine and cyanide catalyze the reaction via umpolung, their catalytic cycles differ slightly. Cyanide, a simpler ion, generates a cyanohydrin intermediate which then acts as the nucleophile. Thiamine, a more complex molecule, forms the resonance-stabilized Breslow intermediate. Both are effective, but thiamine's biological relevance and lower toxicity make it a superior choice for educational settings.

Caption: Comparison of thiamine and cyanide catalytic cycles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Quantitative data and physical properties of the necessary reagents are summarized below.

| Reagent | Formula | Molar Mass ( g/mol ) | Properties | Safety Considerations |

| Furfural | C₅H₄O₂ | 96.09 | d=1.16 g/mL, bp=161.7 °C | Toxic, irritant, combustible liquid |

| Thiamine HCl | C₁₂H₁₇ClN₄OS·HCl | 337.27 | mp=248 °C | Irritant |

| Sodium Hydroxide | NaOH | 40.00 | mp=318 °C | Corrosive, causes severe burns |

| Ethanol (95%) | C₂H₅OH | 46.07 | d=0.81 g/mL, bp=78 °C | Flammable liquid and vapor |

| This compound (Product) | C₁₀H₈O₄ | 192.17 | mp=136-137 °C[1] | - |

Thiamine-Catalyzed Synthesis of this compound

This procedure is adapted from typical undergraduate laboratory manuals.[3][7] The reaction is known to be slow.[3]

Procedure:

-

Catalyst Preparation: In a 25 mL round-bottom flask, dissolve 0.30 g of thiamine hydrochloride in 0.45 mL of water.[3]

-

Add 3.0 mL of 95% ethanol to the flask and stir until the thiamine is completely dissolved.[3]

-

Cool the solution in an ice bath.

-

Base Addition: While stirring, slowly add 1.0 mL of a chilled ~2.0 M sodium hydroxide solution dropwise. A persistent pale yellow color should appear, indicating the formation of the ylide.[3]

-

Substrate Addition: Add 0.75 mL of furfural to the reaction mixture.[3]

-

Reaction: Seal the flask with parafilm and stir for 5 minutes. Store the mixture at room temperature for at least 24 hours (or until the next laboratory session).[3]

Isolation and Purification

Procedure:

-

Crystallization: After the reaction period, cool the flask in an ice bath to maximize the precipitation of the this compound product.[3][7] Add a few milliliters of cold deionized water to further encourage crystallization.[3]

-

Isolation: Collect the crude solid product by vacuum filtration, washing the crystals with a small amount of cold water.[3][7] Air dry the product on the filter for several minutes.

-

Recrystallization: Purify the crude this compound by recrystallization from a minimal amount of hot 95% ethanol.[3][7] Allow the solution to cool slowly to room temperature and then place it in an ice bath to form pure crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely. Record the final mass and calculate the percent yield.

Caption: General experimental workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound are confirmed using melting point analysis and spectroscopy.

Melting Point

The melting point of the purified product is measured and compared to the literature value. A sharp melting range close to the literature value (136-137 °C) indicates high purity.[1]

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure of this compound.

| Spectroscopic Data for this compound | |

| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) |

| O-H Stretch (alcohol) | ~3400 (broad) |

| C-H Stretch (furan ring) | ~3100-3150 |

| C=O Stretch (ketone) | ~1675 |

| C=C Stretch (furan ring) | ~1500-1600 |

| ¹H NMR Spectroscopy (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) [8] |

| Furan Ring Protons | 6.35 - 7.61 (multiplet, 6H) |

| CH-OH | 5.80 (singlet, 1H) |

| CH-OH | 4.19 (broad singlet, 1H) |

Conclusion

The synthesis of this compound from furfural is a robust and pedagogically rich experiment for the undergraduate organic chemistry laboratory. The thiamine-catalyzed pathway, in particular, provides a safe and effective platform for teaching fundamental concepts such as condensation reactions, C-C bond formation, catalysis, umpolung, and green chemistry principles. The detailed protocols and characterization data presented in this guide offer a comprehensive resource for instructors and a valuable reference for researchers interested in the applications of benzoin-type condensations.

References

- 1. This compound - preparation and application - Georganics [georganics.sk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Solved In this experiment, you will synthesize this compound from | Chegg.com [chegg.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoin condensation [cs.gordon.edu]

- 8. rsc.org [rsc.org]

Methodological & Application

Synthesis of 2,3,5,6-Tetra(furan-2-yl)pyrazine from Furoin: Application Notes and Protocols for Researchers

For Immediate Release